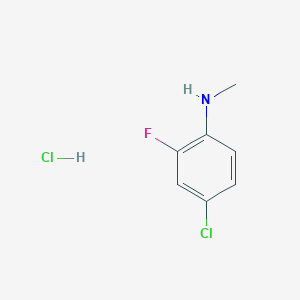

4-Chloro-2-fluoro-n-methylaniline hydrochloride

描述

属性

IUPAC Name |

4-chloro-2-fluoro-N-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN.ClH/c1-10-7-3-2-5(8)4-6(7)9;/h2-4,10H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKXPDWQQDZCSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)Cl)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

The mode of action of aniline derivatives can vary widely depending on the specific compound and its targets. In general, these compounds can interact with various enzymes, receptors, or other proteins, leading to changes in cellular function .

The biochemical pathways affected by aniline derivatives can also vary. Some aniline derivatives are metabolized by the liver, leading to the production of various metabolites . These metabolites can have their own effects, potentially affecting multiple biochemical pathways.

The pharmacokinetics of aniline derivatives, including absorption, distribution, metabolism, and excretion (ADME), can be influenced by various factors. These include the compound’s chemical structure, the route of administration, and the individual’s metabolic rate .

The molecular and cellular effects of aniline derivatives can include changes in enzyme activity, alterations in cell signaling, and potential cytotoxic effects . .

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of aniline derivatives .

生化分析

Biochemical Properties

4-Chloro-2-fluoro-n-methylaniline hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in detoxification processes, thereby impacting the cell’s ability to handle oxidative stress.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to changes in their structure and function. This binding can result in the inhibition or activation of enzymes, alterations in gene expression, and modifications in protein-protein interactions. These molecular interactions are crucial for understanding the compound’s overall impact on biological systems.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to changes in its biochemical activity and effectiveness.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing detoxification processes. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic functions. These threshold effects are crucial for determining safe and effective dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of various metabolites, thereby influencing the overall metabolic state of the organism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, which in turn affects its activity and function.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. The compound’s targeting signals and post-translational modifications play a crucial role in directing it to these compartments. Understanding its subcellular localization is essential for elucidating its precise mechanisms of action.

生物活性

4-Chloro-2-fluoro-n-methylaniline hydrochloride, a compound with the CAS number 956828-51-6, is notable for its potential biological activities. This article explores its biological mechanisms, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C7H8ClF·HCl

- Molecular Weight : 191.06 g/mol

This compound features a chloro and a fluoro substituent on the aromatic ring, which may influence its biological activity and interaction with biological targets.

Target Interactions

This compound has been reported to interact with various biological targets, including enzymes and receptors. The specific mechanism of action is still under investigation, but it is believed to involve:

- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : Potential interactions with G-protein coupled receptors (GPCRs) could modulate signaling pathways critical for cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate that the compound possesses promising antimicrobial properties, warranting further investigation into its therapeutic applications.

Cytotoxicity Studies

Cytotoxicity assessments have been performed using human cell lines to evaluate the safety profile of this compound. The compound demonstrated moderate cytotoxic effects at higher concentrations, which raises considerations for dosage in therapeutic contexts.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| HepG2 | 25 |

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of anilines, including this compound, showed enhanced activity against resistant bacterial strains when combined with other antimicrobial agents. This suggests potential for use in combination therapies to combat antibiotic resistance .

- Cytotoxicity Assessment in Cancer Research : A research article highlighted the cytotoxic effects of various aniline derivatives on cancer cell lines. The study found that modifications to the aniline structure significantly impacted both efficacy and toxicity profiles, indicating that further optimization could enhance therapeutic index .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for predicting its behavior in biological systems. Preliminary studies suggest:

- Absorption : The compound is likely well absorbed due to its lipophilic nature.

- Distribution : It may distribute widely in tissues, affecting both efficacy and toxicity.

- Metabolism : Initial metabolic studies indicate that hepatic metabolism plays a significant role in its clearance from the body.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C7H7ClFN

- Molecular Weight : 161.59 g/mol

- Chemical Structure : The compound consists of a benzene ring with chlorine and fluorine substituents at the 4 and 2 positions, respectively, along with a methyl group attached to the nitrogen atom.

Chemistry

4-Chloro-2-fluoro-N-methylaniline hydrochloride serves as a versatile building block in organic synthesis. It is utilized in:

- Synthesis of Pharmaceuticals : The compound is involved in creating various pharmaceutical agents due to its reactivity and ability to form stable intermediates.

- Production of Dyes and Pigments : Its unique structure allows it to be used in synthesizing dyes that have high stability and vivid colors.

Biology

In biological research, this compound has been studied for its interactions with biological systems:

- Enzyme Inhibition Studies : Research indicates that it can inhibit specific enzymes, particularly cytochromes P450, which are crucial for drug metabolism and biochemical pathways .

- Protein-Ligand Interaction Studies : The compound's ability to bind to proteins makes it useful in studying protein interactions, which is essential for drug discovery.

Toxicology

The compound has been subjected to various toxicity studies:

- Acute Toxicity Assessments : Studies have shown that exposure to high concentrations can lead to respiratory issues and other health effects. For instance, a study on rats indicated a dose-response relationship between the concentration of the compound and body weight reduction .

- Chronic Exposure Effects : Long-term studies have revealed potential carcinogenic effects, necessitating further investigation into its safety profile .

Case Studies

相似化合物的比较

Table 1: Structural and Molecular Properties

| Compound Name | Molecular Formula | Molecular Weight | Substituents | CAS Number |

|---|---|---|---|---|

| 4-Chloro-2-fluoro-N-methylaniline HCl | C₇H₇Cl₂FN | 194.05 (calc.) | 4-Cl, 2-F, N-CH₃ | Not explicitly listed |

| 4-Chloro-2-methylaniline HCl | C₇H₉Cl₂N | 178.06 | 4-Cl, 2-CH₃ | 3165-93-3 |

| 2-Chloro-4-fluoroaniline HCl | C₆H₅Cl₂FN | 182.02 | 2-Cl, 4-F | Not explicitly listed |

| 4-Chloro-2-fluoro-3-methylaniline | C₇H₆ClF₂N | 177.58 | 4-Cl, 2-F, 3-CH₃ | 1000590-85-1 |

| 2-Chloro-4-(furan-2-yl)-6-methylaniline HCl | C₁₁H₁₁Cl₂NO | 244.12 | 2-Cl, 4-(furan), 6-CH₃ | 1565845-72-8 |

Key Observations :

- Halogen Effects: Fluorine and chlorine enhance electronegativity, increasing stability and reactivity compared to non-halogenated analogs .

- Substituent Position : The 2-fluoro and 4-chloro arrangement in the target compound may improve steric hindrance and metabolic resistance compared to 4-chloro-2-methylaniline .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

- Stability: Fluorine’s inductive effect stabilizes the aromatic ring against electrophilic attacks, contrasting with 4-chloro-2-methylaniline, which undergoes enzymatic activation to carcinogenic metabolites .

- Spectral Identification : NMR and IR spectra would show distinct shifts for fluorine (e.g., ¹⁹F NMR ~-110 ppm) and N-methyl protons (~2.5 ppm in ¹H NMR) .

准备方法

Detailed Reaction Sequence

Step 1: Halogenation of Aniline Derivative

- Start with 2-fluoroaniline or 4-chloroaniline as the base substrate.

- Introduce the second halogen (chlorine or fluorine) using selective electrophilic aromatic substitution.

- Protecting groups may be used to direct halogenation and prevent side reactions.

Step 2: N-Methylation

- Treat the 4-chloro-2-fluoroaniline intermediate with a methylating agent in the presence of a base (such as potassium carbonate).

- Solvent: Commonly used solvents include acetone or DMF.

- Temperature: Room temperature to mild heating (25–50°C).

- Monitoring by TLC or HPLC for completion.

Step 3: Formation of Hydrochloride Salt

- Dissolve the N-methylated product in anhydrous ethanol or ether.

- Bubble dry hydrogen chloride gas through the solution or add concentrated hydrochloric acid dropwise.

- The hydrochloride salt precipitates and is collected by filtration, then dried under vacuum.

Data Table: Example Preparation Route

| Step | Starting Material | Reagent(s) | Solvent | Temperature | Yield (%) | Purification Method |

|---|---|---|---|---|---|---|

| 1 | 2-fluoroaniline | N-chlorosuccinimide | Acetic acid | 0–25°C | 70–80 | Recrystallization |

| 2 | 4-chloro-2-fluoroaniline | Methyl iodide, K₂CO₃ | Acetone | 25–50°C | 60–75 | Column chromatography |

| 3 | 4-chloro-2-fluoro-N-methylaniline | HCl (g) or conc. HCl | Ethanol | 0–25°C | >90 | Filtration, vacuum drying |

Research Findings and Analysis

- The choice of starting material (2-fluoroaniline vs. 4-chloroaniline) depends on reagent availability and cost. Each route requires regioselective halogenation, which is critical for product purity.

- N-methylation is typically high yielding but must be carefully controlled to prevent overalkylation, which would produce N,N-dimethylated byproducts.

- Conversion to the hydrochloride salt is straightforward and generally results in high yields. This step is important for isolating the product in a stable, crystalline form suitable for downstream applications.

- Purification steps, such as recrystallization or chromatography, are essential to remove unreacted starting materials, side products, and residual reagents.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-chloro-2-fluoro-N-methylaniline hydrochloride, and how can purity be optimized?

- Methodology : Start with fluorinated aniline derivatives (e.g., 2,4-difluoro-N-methylaniline hydrochloride, structurally analogous to the target compound ). Introduce the chloro substituent via electrophilic aromatic substitution under controlled conditions (e.g., using Cl<sup>+</sup> sources like Cl2 or N-chlorosuccinimide). Purification via recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol gradient) can achieve >95% purity. Monitor intermediates using TLC and confirm final product identity via <sup>1</sup>H/<sup>13</sup>C NMR and HPLC-MS .

Q. Which analytical techniques are critical for characterizing this compound, and how should spectral contradictions be resolved?

- Methodology :

- NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from aromatic protons and methyl groups.

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid to assess purity (>98% by area normalization).

- Mass Spectrometry : High-resolution ESI-MS for exact mass confirmation (expected [M+H]<sup>+</sup> = ~195.6 g/mol).

- Contradictions : Cross-validate with elemental analysis (C, H, N, Cl) and IR spectroscopy (N-H stretch at ~3300 cm<sup>-1</sup>) to resolve discrepancies in spectral data .

Q. How can solubility and stability profiles be systematically determined for this compound?

- Methodology :

- Solubility : Perform shake-flask experiments in solvents (e.g., DMSO, ethanol, water) at 25°C. Measure saturation concentration via UV-Vis (λmax ~260 nm).

- Stability : Conduct accelerated degradation studies under stress conditions (pH 1–13, 40–60°C). Monitor degradation products using LC-MS and quantify via kinetic modeling (Arrhenius equation for shelf-life prediction) .

Advanced Research Questions

Q. What computational approaches are suitable for predicting reaction pathways and electronic properties of this compound?

- Methodology :

- Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and reaction intermediates. Compare with experimental NMR chemical shifts (δ) and UV-Vis spectra .

- Reaction Mechanism : Simulate chlorination pathways (e.g., via radical or ionic mechanisms) using Gaussian or ORCA software. Validate with kinetic isotope effects (KIE) experiments .

Q. How can Design of Experiments (DoE) optimize reaction conditions for scale-up?

- Methodology :

-

Factors : Temperature (40–80°C), reactant stoichiometry (1:1 to 1:2), catalyst loading (0–5 mol%).

-

Response Variables : Yield, purity, reaction time.

-

Analysis : Apply a central composite design (CCD) to identify optimal conditions. Use ANOVA to determine significant factors (p < 0.05) and generate response surface models .

Factor Low Level High Level Optimal Value Temperature (°C) 40 80 65 Stoichiometry 1:1 1:2 1:1.5 Catalyst (mol%) 0 5 3

Q. How should researchers address contradictions in catalytic activity data across studies?

- Methodology :

- Comparative Analysis : Replicate conflicting studies under identical conditions (solvent, temperature, catalyst batch).

- Advanced Characterization : Use X-ray crystallography to confirm structural integrity and BET surface area analysis for catalyst heterogeneity.

- Statistical Validation : Apply Grubbs’ test to identify outliers and use Bayesian statistics to quantify uncertainty in reported activities .

Q. What reactor design considerations are critical for scaling the synthesis of this compound?

- Methodology :

- Batch vs. Flow : Evaluate heat transfer efficiency and mixing dynamics. For exothermic reactions (e.g., chlorination), use a jacketed reactor with controlled cooling.

- Mass Transfer : Optimize agitation speed (Reynolds number > 10<sup>4</sup>) to minimize diffusion limitations.

- Safety : Implement pressure-relief systems for reactions involving gaseous Cl2 .

Data Contradiction Analysis

- Example : Discrepancies in reported melting points (e.g., 58–60°C vs. 46–49°C for analogous compounds ).

- Resolution : Verify purity via DSC (melting onset vs. peak) and assess polymorphic forms using PXRD.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。